(4-Methoxyphenyl)(methylamino)acetic acid
Übersicht
Beschreibung
(4-Methoxyphenyl)(methylamino)acetic acid: is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is a derivative of phenylacetic acid and contains a methoxy group (-OCH3) attached to the benzene ring and a methylamino group (-N(CH3)H) attached to the acetic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyphenylacetic acid and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the carboxyl group of 4-methoxyphenylacetic acid with methylamine under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process where reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
(4-Methoxyphenyl)(methylamino)acetic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-methoxyphenylglyoxylic acid.
Reduction: Reduction reactions can lead to the formation of 4-methoxyphenylmethylamine.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 4-Methoxyphenylglyoxylic acid
Reduction Products: 4-Methoxyphenylmethylamine
Substitution Products: Various derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(methylamino)acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of phenylacetic acid derivatives with biological systems.
Industry: It is used in the production of various chemical products, including dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (4-Methoxyphenyl)(methylamino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various physiological effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways, signaling pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)(methylamino)acetic acid: can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: Lacks the methylamino group.
Methedrone (4-Methoxymethcathinone): Contains a ketone group instead of the carboxyl group.
4-Methoxyphenylmethylamine: Lacks the carboxyl group.
Uniqueness: The presence of both the methoxy group and the methylamino group in This compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-(methylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(12)13)7-3-5-8(14-2)6-4-7/h3-6,9,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNREJCWEJQCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544150 | |
Record name | (4-Methoxyphenyl)(methylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91012-98-5 | |
Record name | (4-Methoxyphenyl)(methylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.